molecular formula C17H20ClNO3 B6156937 benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride CAS No. 63024-01-1

benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride

Cat. No.: B6156937
CAS No.: 63024-01-1
M. Wt: 321.8
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Description

Benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, an amino group, and a benzyloxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using a suitable protecting group such as a tert-butoxycarbonyl (Boc) group.

    Benzylation: The protected amino acid is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Deprotection: The protecting group is removed under acidic conditions to yield the free amino compound.

    Formation of Hydrochloride Salt: The free amino compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

Benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biochemistry: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl and benzyloxy groups can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

    Benzyl (2S)-2-amino-3-phenylpropanoate: Similar structure but lacks the benzyloxy group.

    Benzyl (2S)-2-amino-3-(tert-butoxycarbonyl)propanoate: Contains a tert-butoxycarbonyl group instead of a benzyloxy group.

    Benzyl (2S)-2-amino-3-(methoxy)propanoate: Contains a methoxy group instead of a benzyloxy group.

Uniqueness: Benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

63024-01-1

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8

Purity

95

Origin of Product

United States

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